molecular formula C10H21N B13610648 [(4,4-Dimethylcyclohexyl)methyl](methyl)amine

[(4,4-Dimethylcyclohexyl)methyl](methyl)amine

Cat. No.: B13610648
M. Wt: 155.28 g/mol
InChI Key: DKMQJAYEFPUKLA-UHFFFAOYSA-N
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Description

(4,4-Dimethylcyclohexyl)methylamine is an organic compound with the molecular formula C11H23N It is a secondary amine, characterized by a cyclohexane ring substituted with two methyl groups at the 4-position and a methylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylcyclohexyl)methylamine typically involves the alkylation of 4,4-dimethylcyclohexanone with methylamine. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methylamine, facilitating its nucleophilic attack on the carbonyl carbon of the ketone. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of (4,4-Dimethylcyclohexyl)methylamine may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylcyclohexyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

(4,4-Dimethylcyclohexyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4,4-Dimethylcyclohexyl)methylamine involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1-Methoxy-4,4-dimethylcyclohexyl)methylamine: Similar in structure but with a methoxy group instead of a hydrogen atom on the cyclohexane ring.

    (4,4-Dimethylcyclohexyl)(3,4-dimethylphenyl)methylamine: Contains an additional phenyl ring, making it more complex and potentially altering its reactivity and applications.

Uniqueness

(4,4-Dimethylcyclohexyl)methylamine is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.

: Sigma-Aldrich : Enamine : RSC Publishing : Chemistry LibreTexts : LookChem : Benchchem : Sigma-Aldrich : Enamine : MolInstincts : Sigma-Aldrich

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

1-(4,4-dimethylcyclohexyl)-N-methylmethanamine

InChI

InChI=1S/C10H21N/c1-10(2)6-4-9(5-7-10)8-11-3/h9,11H,4-8H2,1-3H3

InChI Key

DKMQJAYEFPUKLA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CNC)C

Origin of Product

United States

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